![molecular formula C18H20O3 B5579030 3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)
3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C18H20O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with 2-methylallyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-methyl-1-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific structural features, such as the presence of the 2-methylallyl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
3-methyl-1-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzochromenes. This compound features a unique structural arrangement characterized by a tetrahydrobenzo[c]chromene core modified with a 2-methylallyl ether group at the 3-position. Its molecular formula is C18H24O3, and it has a molecular weight of approximately 302.32 g/mol.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activities. The tetrahydro structure enhances its reactivity and potential interactions with biological systems. The presence of the 2-methylallyl ether group may influence its pharmacological properties by affecting solubility and receptor binding.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. These properties are attributed to its ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines. In vitro studies have demonstrated its effectiveness in reducing inflammation markers such as TNF-alpha and IL-6 in macrophage cell lines.
Antioxidant Activity
The compound also shows significant antioxidant activity. It scavenges free radicals effectively, which is critical in preventing oxidative stress-related damage in cells. This antioxidant capacity has been linked to its structural features that allow for electron donation and stabilization of free radicals.
Interaction with Metal Ions
Another interesting aspect of this compound is its ability to selectively bind to metal ions, particularly Iron (III). This property has been explored for potential applications in biosensing technologies, where the compound acts as a fluorescent sensor for detecting metal ions in biological systems.
Study on Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various benzochromene derivatives, including this compound. The results indicated that this compound significantly reduced inflammation in animal models of arthritis compared to controls, demonstrating its therapeutic potential.
Antioxidant Mechanism Investigation
Another research article focused on the antioxidant mechanisms employed by this compound. Using DPPH and ABTS assays, the study found that this compound exhibited a high radical scavenging activity comparable to well-known antioxidants like ascorbic acid.
Binding Affinity Studies
Fluorescence spectroscopy studies have shown that this compound has a high binding affinity for Iron (III), making it useful for detecting iron levels in biological samples. The study highlighted the potential application of this compound in clinical diagnostics related to iron metabolism disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Hydroxyl group at position 3 | Exhibits selective fluorescence for Iron (III) |
Urolithin B | Lactone structure | Known for anti-inflammatory properties |
2-Chloro-3-(phenoxybenzyl)oxy derivative | Chlorine substituent | Potentially enhanced reactivity due to halogen presence |
Each compound exhibits distinct biological activities and chemical properties that can be leveraged for various applications.
Properties
IUPAC Name |
3-methyl-1-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-11(2)10-20-15-8-12(3)9-16-17(15)13-6-4-5-7-14(13)18(19)21-16/h8-9H,1,4-7,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZZPCDUJTUOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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